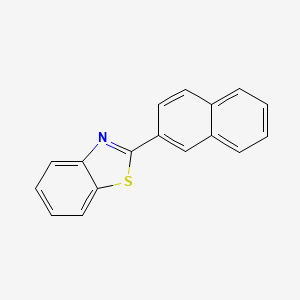
2-Naphthalen-2-yl-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-2-yl-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzothiazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-yl-benzothiazole typically involves the cyclization of 2-aminothiophenol with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-yl-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
2-Naphthalen-2-yl-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-yl-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)-1,3-benzothiazole
- 2-(Naphthalen-2-yl)-1,3-benzoxazole
- 2-(Naphthalen-2-yl)-1,3-benzimidazole
Uniqueness
2-Naphthalen-2-yl-benzothiazole is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as OLEDs and as a probe in fluorescence-based assays. Additionally, its biological activities set it apart from other similar compounds, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
56048-51-2 |
|---|---|
Molecular Formula |
C17H11NS |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C17H11NS/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H |
InChI Key |
IUQMQRAOHBNYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

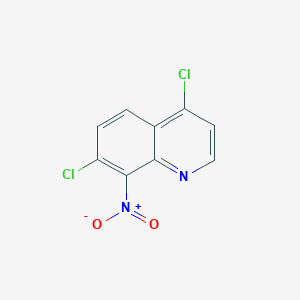
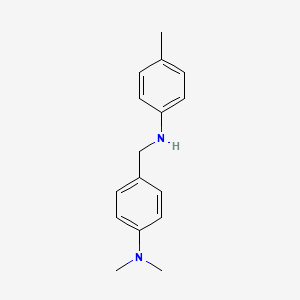
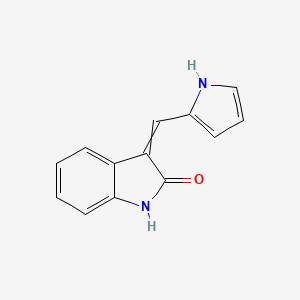
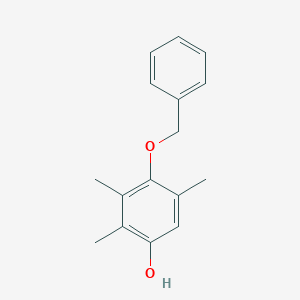
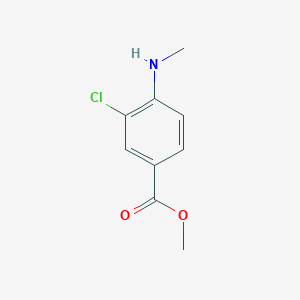
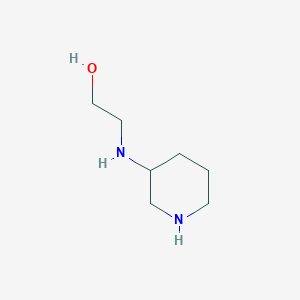

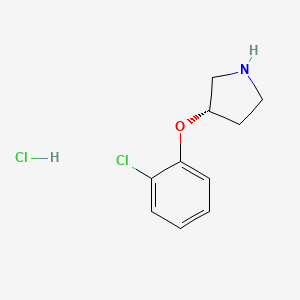
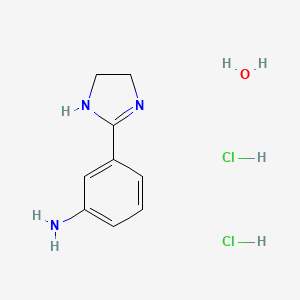
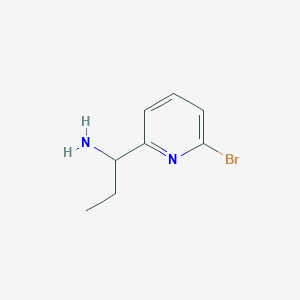

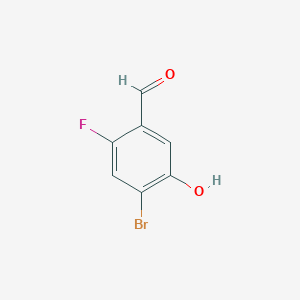
![Acetamide, N-[4-(3-bromopropoxy)phenyl]-](/img/structure/B8771933.png)
